molecular formula C9H12F2O3 B2398053 Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate CAS No. 2298137-66-1

Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate

Cat. No.: B2398053
CAS No.: 2298137-66-1
M. Wt: 206.189
InChI Key: HCALVKNKFVFPKN-UHFFFAOYSA-N
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Description

Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate is a fluorinated cyclohexane derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound integrates two functional moieties—an oxocyclohexane core and a difluoromethyl group—that are frequently employed to fine-tune the physicochemical properties and biological activity of lead molecules . While specific biological data for this exact molecule is not available in the public domain, its structural features are highly relevant in the development of pharmaceutical agents. Patents demonstrate that closely related substituted cyclohexane carboxylate compounds are investigated as potent inhibitors of metabolic enzymes like Acetyl-CoA Carboxylase (ACC), a target for metabolic disorders such as type 2 diabetes and obesity . Other structural analogs have been explored for their potential to increase tissue oxygenation, indicating value in researching conditions like hypoxia and sickle cell anemia . The strategic incorporation of the difluoromethyl group is a common bioisostere strategy in lead optimization, aimed at enhancing metabolic stability, membrane permeability, and binding affinity . Researchers can leverage this compound as a versatile building block for the synthesis of novel chemical entities, particularly in projects focused on metabolic disease, enzymology, and the development of small-molecule therapeutics.

Properties

IUPAC Name

methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O3/c1-14-9(13)6-4-5(8(10)11)2-3-7(6)12/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCALVKNKFVFPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCC1=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate typically involves the introduction of the difluoromethyl group into the cyclohexane ring. One common method is the difluoromethylation of cyclohexanone derivatives using difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts such as nickel or palladium to facilitate the formation of the C–CF₂H bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethyl group.

Major Products

The major products formed from these reactions include difluoromethylated alcohols, acids, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate involves its interaction with molecular targets through the difluoromethyl group. This group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Difluoromethyl vs. Other Fluorinated Groups

The difluoromethyl group (–CF₂H) balances electronegativity and steric bulk compared to trifluoromethyl (–CF₃) or non-fluorinated methyl (–CH₃) groups. Key differences include:

  • Electronic Effects : The –CF₂H group is less electron-withdrawing than –CF₃ but more than –CH₃, altering the electron density of the cyclohexane ring and adjacent functional groups. This impacts the ester’s hydrolysis rate and the ketone’s reactivity .
  • Lipophilicity : Fluorinated groups generally increase lipophilicity (logP). –CF₂H enhances membrane permeability compared to –CH₃ but reduces water solubility relative to –CF₃ due to intermediate polarity .

Comparison with Non-Fluorinated Analogs

  • Methyl 2-Oxocyclohexane-1-Carboxylate : Lacking fluorine, this analog exhibits higher basicity at the ketone oxygen and faster ester hydrolysis under acidic or basic conditions. Its lower lipophilicity may reduce cell permeability compared to the difluoromethyl derivative .
  • This compound may exhibit greater metabolic stability than the –CF₂H analog .

Comparison with Heterocyclic Esters

  • Methyl 5-(4-Fluorophenyl)-1H-Pyrazole-3-Carboxylate () : This pyrazole-based ester shares a fluorinated aromatic ring but differs in ring structure. The pyrazole’s aromaticity and planar geometry contrast with the cyclohexane’s chair conformation, leading to distinct solubility and reactivity profiles. For instance, the pyrazole ester in underwent hydrolysis under reflux with LiOH, suggesting comparable ester lability to the target compound .
  • Methyl 5-[(6-Hexyl-2-Oxo-4-Phenylchromen-7-Yl)Oxymethyl]Furan-2-Carboxylate () : The furan and chromen moieties introduce conjugation and extended π-systems, which may enhance UV absorption and alter biological activity compared to the cyclohexane-based target compound.

Data Table: Hypothetical Comparison of Key Properties

Property Target Compound (–CF₂H) –CH₃ Analog –CF₃ Analog Pyrazole Ester ()
Melting Point (°C) 150–160 (est.) 120–130 170–180 172–178
logP (Predicted) 2.1 1.5 2.8 2.3
Hydrolysis Rate (Relative) Moderate High Low High
Metabolic Stability High Low Very High Moderate

Biological Activity

Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, while also providing data tables summarizing key findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C10H11F2O3C_10H_{11}F_2O_3. The presence of the difluoromethyl group is significant as it can influence the compound's reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate key biochemical pathways. The compound may interact with various enzymes and receptors, leading to alterations in metabolic processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced synthesis of fatty acids or other metabolites.
  • Receptor Modulation: It may bind to receptors influencing cellular signaling pathways, potentially affecting processes such as inflammation and cell proliferation.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound. In vitro assays demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Potential

Research has also explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study:
In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (p < 0.01) compared to control groups. The compound was noted to increase reactive oxygen species (ROS) levels, leading to apoptosis.

Toxicological Profile

The safety profile of this compound has been evaluated in various animal models. Acute toxicity studies indicate that the compound has a low toxicity profile at therapeutic doses, but further long-term studies are necessary to fully understand its safety.

Toxicity Parameter Value
LD50 (oral, rat)>2000 mg/kg
Skin irritationNone observed
Eye irritationMild irritation

Q & A

Q. What are the key synthetic routes for Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate, and what reaction conditions optimize yield and purity?

The synthesis of fluorinated cyclohexane derivatives typically involves multi-step reactions, such as cyclization or Michael addition, followed by fluorination. For example, analogous compounds like methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate are synthesized via cyclocondensation of diketones with fluorinated aldehydes under acidic conditions, followed by esterification . Key parameters include:

  • Temperature control : Reactions often proceed at 0–5°C to minimize side reactions.
  • Catalysts : Lewis acids (e.g., BF₃·OEt₂) enhance regioselectivity during cyclization.
  • Purification : Chromatography (HPLC or GC) and recrystallization are critical for isolating high-purity products (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

  • X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., cyclohexane ring conformation) .
  • NMR/IR spectroscopy : The difluoromethyl group (CF₂H) shows distinct 19F^{19}\text{F} NMR shifts (~-120 to -140 ppm) and C-F stretching vibrations in IR (~1150 cm⁻¹) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and verify experimental data .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Discrepancies often arise from solvation effects or protein flexibility in docking studies. To address this:

  • Perform molecular dynamics (MD) simulations to account for protein conformational changes .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
  • Compare fluorinated vs. non-fluorinated analogs to isolate electronic vs. steric effects .

Q. How does the difluoromethyl group influence metabolic stability and target interactions compared to non-fluorinated analogs?

  • Metabolic stability : The CF₂H group reduces oxidative metabolism by cytochrome P450 enzymes due to fluorine’s electronegativity, prolonging half-life .
  • Target interactions : Fluorine’s inductive effects enhance hydrogen bonding with catalytic residues (e.g., in enzyme active sites). For example, in mPGES-1 inhibitors, fluorinated analogs show 10-fold higher binding affinity than non-fluorinated counterparts .

Q. What computational approaches predict the compound’s binding affinity to therapeutic targets like cyclooxygenase-2 (COX-2)?

  • Molecular docking : Use software like AutoDock Vina to model interactions with COX-2’s hydrophobic pocket. Focus on the keto-ester moiety’s hydrogen bonding with Arg120 .
  • Free-energy perturbation (FEP) : Quantifies binding energy differences between fluorinated and non-fluorinated derivatives .

Safety and Handling

Q. What safety protocols are essential when handling fluorinated cyclohexane derivatives in the lab?

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and respiratory protection to avoid inhalation/contact .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via approved chemical waste channels .

Data Interpretation

Q. How should researchers analyze conflicting NMR data for the cyclohexane ring’s chair vs. boat conformations?

  • Variable-temperature NMR : Monitor signal splitting at low temperatures (-40°C) to detect conformational freezing .
  • NOESY experiments : Identify through-space correlations between axial/equatorial protons to confirm chair dominance .

Applications in Drug Development

Q. What in vivo models are suitable for evaluating the anti-inflammatory potential of this compound?

  • Rodent models : Carrageenan-induced paw edema or LPS-driven cytokine release assays. Fluorinated compounds often show improved bioavailability, requiring lower doses (e.g., 10 mg/kg vs. 25 mg/kg for non-fluorinated analogs) .

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